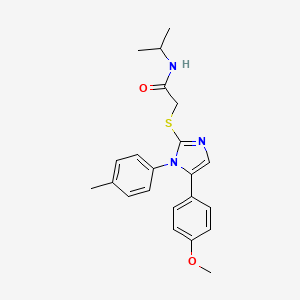

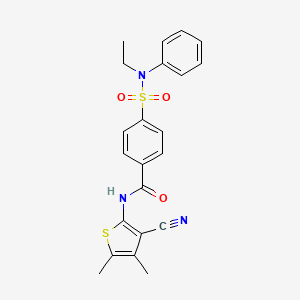

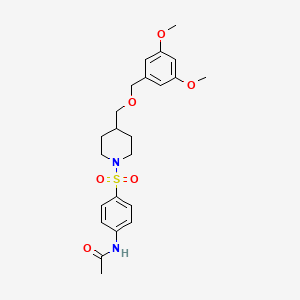

![molecular formula C19H16N2S B2611717 1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole CAS No. 488090-16-0](/img/structure/B2611717.png)

1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole, also known as MTB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MTB has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antioxidant properties.

Applications De Recherche Scientifique

Antioxidant Properties

Synthesis and Antioxidant Properties : Benzimidazole derivatives, including variants similar to the compound , have been synthesized and tested for their antioxidant properties. For instance, a study explored the synthesis of benzimidazole derivatives and their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. The most active compound from the study caused significant inhibition of lipid peroxidation, surpassing the effect of butylated hydroxytoluene (BHT), a known antioxidant (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antimicrobial and Molluscicidal Activities

Synthesis, Antimicrobial, and Molluscicidal Activities : Research into benzimidazole derivatives has also extended into their antimicrobial and molluscicidal effects. A series of benzimidazole Schiff’s bases and thiosemicarbazides were synthesized, leading to the preparation of compounds with noted antimicrobial and molluscicidal activities (Nofal, Fahmy, & Mohamed, 2002).

Antibacterial Activity

Synthesis and Antibacterial Activity : Another study focused on synthesizing derivatives of 2-methylbenzimidazole, resulting in compounds with significant antibacterial activity against a variety of bacteria, mold, and yeast. This research highlighted the potential of benzimidazole derivatives in combating microbial infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Antiviral Activity Against Hepatitis C Virus

Synthesis and Antiviral Activity : Focusing on antiviral applications, a study synthesized new derivatives of 2-thiobenzimidazole incorporating a triazole moiety. These compounds were tested in vitro for their activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Notably, two compounds exhibited significant activity against HCV, offering insights into the development of new antiviral agents (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2S/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAWAKNXXNWCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

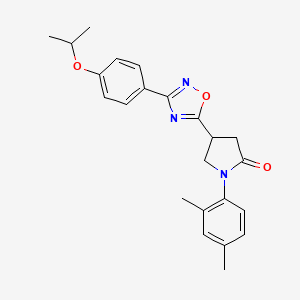

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)

![4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2611637.png)

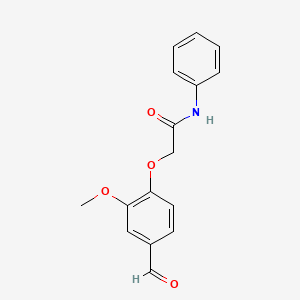

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

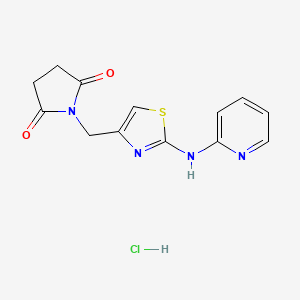

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)